molecular formula C8H12ClNO2 B139110 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- CAS No. 134254-65-2

1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)-

Cat. No.: B139110
CAS No.: 134254-65-2
M. Wt: 189.64 g/mol
InChI Key: AXWILTPWVJTBBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is an organic compound that features a unique structure with a ketone group, a chlorine atom, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- can be achieved through several synthetic routes. One common method involves the reaction of 2-chloroacetyl chloride with 4,5-dihydro-4,4-dimethyl-2-oxazole in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include substituted oxazole derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketone derivatives.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of oxazole derivatives with biological targets.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- involves its interaction with specific molecular targets. The chlorine atom and the ketone group are reactive sites that can form covalent bonds with nucleophilic residues in proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Propanone, 2-bromo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
  • 1-Propanone, 2-fluoro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)
  • 1-Propanone, 2-iodo-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)

Uniqueness

1-PROPANONE, 2-CHLORO-1-(4,5-DIHYDRO-4,4-DIMETHYL-2-OXAZOLYL)- is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its bromo, fluoro, and iodo analogs. The chlorine atom’s size and electronegativity influence the compound’s chemical behavior and its interaction with biological targets.

Properties

CAS No.

134254-65-2

Molecular Formula

C8H12ClNO2

Molecular Weight

189.64 g/mol

IUPAC Name

2-chloro-1-(4,4-dimethyl-5H-1,3-oxazol-2-yl)propan-1-one

InChI

InChI=1S/C8H12ClNO2/c1-5(9)6(11)7-10-8(2,3)4-12-7/h5H,4H2,1-3H3

InChI Key

AXWILTPWVJTBBG-UHFFFAOYSA-N

SMILES

CC(C(=O)C1=NC(CO1)(C)C)Cl

Canonical SMILES

CC(C(=O)C1=NC(CO1)(C)C)Cl

Synonyms

1-Propanone, 2-chloro-1-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)- (9CI)

Origin of Product

United States

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